molecular formula C21H28O5 B8636737 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester CAS No. 22485-51-4

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester

Cat. No. B8636737
CAS RN: 22485-51-4
M. Wt: 360.4 g/mol
InChI Key: XYYCSQGLMVDENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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properties

CAS RN

22485-51-4

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

dodecyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C21H28O5/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17-18(15-16)21(24)26-20(17)23/h12-13,15H,2-11,14H2,1H3

InChI Key

XYYCSQGLMVDENW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-L flask equipped with a stirrer, a thermometer and a dropping funnel, 110 g (522.39 mmol) of anhydrous trimellitic chloride (4-chlorocarbonylphthalic anhydride) and 770 g of 1,4-dioxane were placed and were stirred at room temperature in an atmosphere of a nitrogen gas. To the resulting mixture, a mixture of 92.70 g (497.52 mmol) of 1-dodecanol, 41.32 g (522.39 mmol) of pyridine and 370 g of 1,4-dioxane was added dropwise over 1 hour. The mixture was stirred at room temperature for further 5 hours, followed by dropwise addition of 570 g of pure water over 30 minutes. Pyridine hydrochloride separated in a reaction system was then dissolved, and a crystal of target 4-dodecyloxycarbonylphthalic anhydride separated out. The resulting mixture was stirred for further 1 hour, the precipitate was separated by filtration and was rinsed with pure water, was then dried at 50° C. under reduced pressure and thereby yielded 145.26 g (402.99 mmol) of 4-dodecyloxycarbonylphthalic anhydride as a white powder. The yield was 80.1% on the basis of 1-dodecanol and 77.1% on the basis of anhydrous trimellitic chloride.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
770 g
Type
reactant
Reaction Step Two
Quantity
92.7 g
Type
reactant
Reaction Step Three
Quantity
41.32 g
Type
reactant
Reaction Step Three
Quantity
370 g
Type
reactant
Reaction Step Three
Name
Quantity
570 g
Type
solvent
Reaction Step Four

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